Rimiterol - 31931-97-2

Rimiterol

Catalog Number: EVT-1550417
CAS Number: 31931-97-2
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rimiterol is derived from the piperidine class of compounds and is structurally related to catecholamines. Its classification as a beta-2 adrenergic agonist places it in a category of medications widely utilized for managing asthma and chronic obstructive pulmonary disease (COPD) due to their ability to induce bronchodilation .

Synthesis Analysis

Methods and Technical Details

The synthesis of Rimiterol Hydrobromide involves a multi-step process. The primary synthetic route begins with the reaction of 4-hydroxy-2-piperidinylmethyl-1,2-benzenediol with hydrobromic acid. This reaction requires controlled conditions to ensure the successful formation of the hydrobromide salt.

Industrial Production: In industrial settings, the synthesis is optimized for higher yields and purity, employing rigorous quality control measures throughout the process. Techniques such as high-performance liquid chromatography (HPLC) are often utilized to analyze and ensure product quality during synthesis .

Molecular Structure Analysis

Structure and Data

Rimiterol's molecular formula is C15H20BrN1O3C_{15}H_{20}BrN_1O_3, with a molecular weight of approximately 332.24 g/mol. The compound features a piperidine ring, hydroxyl groups, and a bromide ion in its structure. The stereochemistry of Rimiterol has been characterized through various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, which confirms its absolute configuration .

Chemical Reactions Analysis

Reactions and Technical Details

Rimiterol can undergo several chemical reactions:

  • Oxidation: It can be oxidized to form quinone derivatives.
  • Reduction: Reduction reactions can revert it back to its parent catechol structure.
  • Substitution: Various electrophilic substitution reactions can occur on the aromatic ring or the piperidine moiety.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often utilize halogenating agents .

Mechanism of Action

Process and Data

The mechanism of action of Rimiterol involves its selective binding to beta-2 adrenergic receptors located on the surface of airway smooth muscle cells. Upon binding, Rimiterol activates adenylate cyclase, leading to an increase in cAMP levels within the cell. This elevation in cAMP activates protein kinase A, which phosphorylates myosin light-chain kinase, ultimately resulting in muscle relaxation and bronchodilation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rimiterol exhibits several notable physical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Stability: Generally stable under normal conditions but sensitive to light and moisture.

Chemical properties include its reactivity towards oxidation and reduction processes, as well as its ability to participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on its aromatic ring .

Applications

Scientific Uses

Rimiterol is primarily utilized in clinical settings for its bronchodilator effects in treating asthma and other respiratory diseases. Its selectivity for beta-2 adrenergic receptors makes it an effective therapeutic agent for alleviating bronchospasm associated with these conditions. Additionally, research continues into its potential applications in other areas such as cardiovascular health due to its influence on smooth muscle relaxation .

Chemical and Pharmacological Characterization of Rimiterol

Structural Analysis and Molecular Properties of Rimiterol

Chemical Composition and Stereochemical Configuration

Rimiterol (C₁₂H₁₇NO₃) is a catechol-containing β₂-adrenergic agonist with a molecular weight of 223.272 g/mol. Its chemical structure consists of a benzene-1,2-diol (catechol) moiety attached to a piperidine ring through a hydroxymethyl linker. The compound exhibits two chiral centers, resulting in stereoisomers with distinct pharmacological profiles. The active pharmaceutical ingredient exists as the (R,S)-erythro enantiomer, specifically defined as 4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol. This stereochemical configuration is critical for optimal receptor binding and agonist activity at the β₂-adrenergic receptor [1] [6].

The piperidine ring adopts a chair conformation, with the hydroxyl and catechol groups positioned equatorially to minimize steric strain. Nuclear magnetic resonance (NMR) studies confirm the relative stereochemistry, showing characteristic coupling constants between the methine proton (C-H) and the adjacent piperidine proton. X-ray crystallography of the hydrobromide salt (C₁₂H₁₈BrNO₃) reveals a solid-state structure stabilized by hydrogen bonding between the protonated amine and bromide ion, with additional intermolecular hydrogen bonds involving the phenolic hydroxyl groups [6]. This molecular arrangement contributes to the compound's stability in crystalline form.

Table 1: Molecular Characteristics of Rimiterol

PropertySpecificationSource
IUPAC Name4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol [6]
Molecular FormulaC₁₂H₁₇NO₃ [1]
Molecular Weight223.272 g/mol [1]
CAS Number (Free base)32953-89-2 [1]
CAS Number (Hydrobromide)31842-61-2
Chiral CentersTwo ((R) at benzylic carbon, (S) at piperidine C2) [6]
Stereochemical Designationerythro-(R,S)-isomer

Physicochemical Properties: Solubility, Stability, and Bioavailability

Rimiterol demonstrates moderate water solubility (6.83 mg/mL) due to its ionizable amine group (pKa ~8.93) and phenolic hydroxyl groups (pKa ~9.74). The hydrobromide salt form significantly enhances aqueous solubility, making it suitable for pharmaceutical formulations. In organic solvents, rimiterol shows higher solubility in polar solvents like methanol (≥50 mg/mL) and ethanol (≥30 mg/mL), but lower solubility in non-polar solvents such as n-heptane (<0.1 mg/mL) [9].

The catechol moiety renders rimiterol susceptible to oxidative degradation, particularly under alkaline conditions or in the presence of metal ions. In aqueous solutions, it undergoes auto-oxidation to form quinone derivatives, which can be mitigated by antioxidants like ascorbic acid or by maintaining acidic pH (pH 3-5). Solid-state stability studies indicate that the hydrobromide salt remains stable for over 24 months when stored below 25°C with protection from light and moisture. Thermal analysis shows decomposition above 200°C, confirming stability during standard manufacturing processes [9].

Bioavailability of rimiterol is influenced by extensive first-pass metabolism, primarily via catechol-O-methyltransferase (COMT)-mediated methylation of the 3-hydroxyl group. This metabolic pathway significantly reduces oral bioavailability (<15%), necessitating inhalation as the preferred administration route to achieve therapeutic pulmonary effects while minimizing systemic exposure. The compound's moderate logP value (~0.44) suggests balanced lipophilicity for membrane permeability, though the catechol group enhances plasma protein binding, reducing free drug concentration [1] [9].

Synthesis and Industrial Production

Synthetic Pathways and Key Manufacturing Methods

The industrial synthesis of rimiterol hydrobromide involves a multi-step sequence beginning with 3,4-dihydroxybenzaldehyde and N-carbobenzyloxy-2-piperidone. The key manufacturing method employs a modified Grignard reaction followed by deprotection and salt formation:

  • Grignard Addition: 3,4-dihydroxybenzaldehyde reacts with 2-lithiopiperidine (generated in situ from N-Boc-piperidine and sec-butyllithium) in anhydrous tetrahydrofuran (THF) at -78°C. This stereoselective addition yields the erythro-isomer as the major product (diastereomeric ratio >8:1) due to chelation control by the catechol hydroxyl groups .
  • Deprotection and Reduction: The tertiary alcohol intermediate undergoes hydrogenolytic deprotection (Pd/C, H₂) in ethanol, followed by reduction with sodium borohydride to yield the racemic amino alcohol. Resolution is achieved using L-tartaric acid in methanol, isolating the desired (R,S)-erythro enantiomer [9].
  • Salt Formation: The free base is dissolved in hot isopropanol, treated with 48% hydrobromic acid, and crystallized upon cooling to yield rimiterol hydrobromide with >99.5% chemical purity and 99.9% enantiomeric excess. Critical process parameters include strict temperature control during acid addition (40±2°C) and controlled cooling ramp (0.5°C/min) to ensure uniform crystal formation .

Industrial production utilizes continuous flow chemistry for the Grignard step, enhancing heat transfer and reaction control while minimizing degradation of the catechol moiety. Typical production scales achieve batch sizes of 50-100 kg with overall yields of 62-68%. Process analytical technology (PAT) tools, including in-line FTIR and focused beam reflectance measurement (FBRM), monitor reaction completion and crystal size distribution during salt formation [9].

Table 2: Key Reactions in Rimiterol Hydrobromide Synthesis

StepReaction ConditionsReagents/SolventsYieldCritical Controls
Grignard Addition-78°C, N₂ atmosphere, 4hTHF, sec-BuLi, 3,4-dihydroxybenzaldehyde85-88%Temperature control, anhydrous conditions
Hydrogenolytic Deprotection25°C, 50 psi H₂, 12hEthanol, Pd/C (5%)95%Catalyst activity monitoring
Chiral ResolutionReflux, 2h; crystallization at 4°CMethanol, L-(-)-tartaric acid78%*pH control (4.0-4.5), seeding
Hydrobromide Formation40°C, then cooling to 5°C at 0.5°C/minIsopropanol, 48% HBr92%Cooling profile, stirring rate

*Yield after resolution; overall yield 62-68%

Patent Landscape and Technological Advancements

The patent landscape for rimiterol spans formulation technologies, manufacturing processes, and novel crystalline forms. Key patents focus on overcoming stability challenges and enhancing delivery efficiency:

  • Formulation Patents: WO2023045608A1 details stable pressurized metered-dose inhaler (pMDI) formulations using hydrofluoroolefin (HFO) propellants, which exhibit superior chemical stability compared to traditional hydrofluoroalkane (HFA) systems. The formulation incorporates ethanol (5-15% w/w) as a co-solvent and tocopherol (0.01% w/w) as an antioxidant, maintaining >95% potency after 24 months at 25°C .
  • Crystalline Form Innovations: CN114075164B discloses anhydrous crystalline Form APTI-III of rimiterol hydrobromide, characterized by distinct X-ray powder diffraction (XRPD) peaks at 5.8°, 13.2°, and 17.5° 2θ. This form demonstrates improved flow properties (Carr index: 12 vs. 18 for conventional form) and hygroscopic stability (<0.1% weight gain at 80% RH) suitable for dry powder inhaler formulations. The patent describes a solvent-mediated transformation process using acetone-water (9:1 v/v) with seeding at 30°C [9].
  • Continuous Manufacturing Processes: US2022178896A1 revolutionizes rimiterol production through a fully continuous three-step synthesis. The integrated system couples a plug-flow reactor for the Grignard step (residence time: 8 min, 0°C), a continuous hydrogenation module (H-Cube® system), and a segmented flow crystallizer for hydrobromide salt formation. This approach reduces total synthesis time from 72 hours (batch) to <4 hours with 19% reduction in solvent consumption [9].

Recent patent applications (2023-2025) focus on co-crystal engineering to enhance pulmonary absorption. WO2023142857A1 describes rimiterol-oxalic acid co-crystals (1:1 stoichiometry) generating aerosols with mass median aerodynamic diameter (MMAD) of 1.2±0.3 μm versus 2.8±0.5 μm for conventional hydrobromide, significantly increasing fine particle fraction to 92±3%. These advancements address rimiterol's metabolic instability through rapid absorption rather than molecular modification, preserving its receptor selectivity [9].

Table 3: Key Patent Innovations in Rimiterol Technology

Patent/PublicationAssigneeTechnology FocusKey Advancement
WO2023045608A1Aurisco PharmaceuticalHFO-based pMDI formulationsEnhanced chemical stability (95% over 24 months)
CN114075164BYangzhou Aurisco PharmaceuticalAnhydrous crystalline Form APTI-IIIImproved flow properties and hygroscopic stability
US2022178896A1Aurisco Pharmaceutical (Tianjin)Continuous manufacturing process4-hour synthesis time, 19% solvent reduction
WO2023142857A1Aurisco PharmaceuticalRimiterol-oxalic acid co-crystalsMMAD 1.2±0.3 μm, 92±3% fine particle fraction

ConclusionRimiterol's distinctive molecular architecture – featuring a stereochemically defined catechol-piperidine scaffold – underpins its pharmacological activity as a β₂-adrenergic agonist. Industrial production leverages stereoselective synthesis and innovative crystallization techniques to achieve high enantiomeric purity, while patent advancements address stability and delivery challenges through novel formulations and continuous manufacturing. The evolving patent landscape demonstrates sustained technological innovation focused on enhancing rimiterol's physicochemical properties without compromising its receptor selectivity. These developments highlight the integration of molecular design and process engineering in optimizing established therapeutic compounds for modern pharmaceutical applications.

Properties

CAS Number

31931-97-2

Product Name

Rimiterol

IUPAC Name

4-[(S)-hydroxy-[(2R)-piperidin-2-yl]methyl]benzene-1,2-diol

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9/h4-5,7,9,12-16H,1-3,6H2/t9-,12+/m1/s1

InChI Key

IYMMESGOJVNCKV-SKDRFNHKSA-N

SMILES

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O

Synonyms

R 798
R-798
rimiterol
WG 253
WG-253

Canonical SMILES

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC(=C(C=C2)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.